molecular formula C13H11ClN2O B2621473 N-[(6-Chloro-1H-indol-2-yl)methyl]but-2-ynamide CAS No. 2411306-05-1

N-[(6-Chloro-1H-indol-2-yl)methyl]but-2-ynamide

Cat. No.: B2621473
CAS No.: 2411306-05-1
M. Wt: 246.69
InChI Key: MDHQWPOQCPNLSR-UHFFFAOYSA-N
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Description

N-[(6-Chloro-1H-indol-2-yl)methyl]but-2-ynamide is a synthetic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(6-Chloro-1H-indol-2-yl)methyl]but-2-ynamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloroindole, which is reacted with formaldehyde to form an intermediate.

    Formation of Intermediate: The intermediate is then subjected to a reaction with but-2-ynoic acid or its derivatives under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole ring allows for various substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reactions: These reactions often require catalysts such as palladium or copper.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

N-[(6-Chloro-1H-indol-2-yl)methyl]but-2-ynamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-Chloro-1H-indol-2-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets. The indole ring allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

    6-Chloroindole: A precursor in the synthesis of N-[(6-Chloro-1H-indol-2-yl)methyl]but-2-ynamide.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

    Indole-3-carbinol: Known for its anticancer properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(6-chloro-1H-indol-2-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-2-3-13(17)15-8-11-6-9-4-5-10(14)7-12(9)16-11/h4-7,16H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHQWPOQCPNLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC2=C(N1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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